2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H7Cl2F2NO2 and a molecular weight of 270.06 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions.
Scientific Research Applications
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide can be compared with similar compounds such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with a fluorine atom instead of the difluoromethoxy group.
2-chloro-N-(4-chloro-phenyl)acetamide: This compound lacks the difluoromethoxy group and has different chemical properties.
The presence of the difluoromethoxy group in this compound imparts unique chemical properties, making it more reactive in certain chemical reactions and potentially more effective in its applications .
Properties
IUPAC Name |
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F2NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMFMODJDSMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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